molecular formula C26H30O8Zn B13060566 (4-(MEthoxycarbonyl)-phenyl)zincpivalate

(4-(MEthoxycarbonyl)-phenyl)zincpivalate

Cat. No.: B13060566
M. Wt: 535.9 g/mol
InChI Key: FSEPYVCYMIWSEJ-UHFFFAOYSA-L
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Description

(4-(Methoxycarbonyl)-phenyl)zincpivalate is an organozinc compound that has garnered attention in the field of organic synthesis due to its unique reactivity and stability. This compound is particularly useful in cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. The presence of the methoxycarbonyl group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(Methoxycarbonyl)-phenyl)zincpivalate typically involves the reaction of methyl 4-bromobenzoate with zinc pivalate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Methyl 4-bromobenzoate+Zinc pivalateThis compound\text{Methyl 4-bromobenzoate} + \text{Zinc pivalate} \rightarrow \text{this compound} Methyl 4-bromobenzoate+Zinc pivalate→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors also minimizes the exposure of sensitive intermediates to air and moisture, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)-phenyl)zincpivalate undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

(4-(Methoxycarbonyl)-phenyl)zincpivalate has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)-phenyl)zincpivalate involves the formation of a reactive intermediate that facilitates the transfer of the phenyl group to a target molecule. This process is often catalyzed by transition metals such as palladium or nickel. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Zinc acetate: Another zinc carboxylate compound with similar reactivity but different solubility and stability properties.

    Zinc trifluoroacetate: Known for its high reactivity in catalytic processes.

    Zinc methacrylate: Used in polymerization reactions and materials science

Uniqueness

(4-(Methoxycarbonyl)-phenyl)zincpivalate is unique due to its enhanced stability and reactivity, which make it particularly suitable for use in cross-coupling reactions. Its ability to form stable organozinc intermediates under mild conditions sets it apart from other zinc carboxylates .

Properties

Molecular Formula

C26H30O8Zn

Molecular Weight

535.9 g/mol

IUPAC Name

zinc;3-(4-methoxycarbonylphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/2C13H16O4.Zn/c2*1-13(2,12(15)16)8-9-4-6-10(7-5-9)11(14)17-3;/h2*4-7H,8H2,1-3H3,(H,15,16);/q;;+2/p-2

InChI Key

FSEPYVCYMIWSEJ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].[Zn+2]

Origin of Product

United States

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